molecular formula C14H14N2O2S B5767902 N-[(5-nitrothiophen-2-yl)methyl]-2,3-dihydro-1H-inden-5-amine

N-[(5-nitrothiophen-2-yl)methyl]-2,3-dihydro-1H-inden-5-amine

Cat. No.: B5767902
M. Wt: 274.34 g/mol
InChI Key: KVFXJCLDWWRGHE-UHFFFAOYSA-N
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Description

N-[(5-nitrothiophen-2-yl)methyl]-2,3-dihydro-1H-inden-5-amine is a compound that features a nitrothiophene moiety attached to an indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-nitrothiophen-2-yl)methyl]-2,3-dihydro-1H-inden-5-amine typically involves the reaction of 5-nitrothiophene-2-carbaldehyde with 2,3-dihydro-1H-inden-5-amine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(5-nitrothiophen-2-yl)methyl]-2,3-dihydro-1H-inden-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-[(5-nitrothiophen-2-yl)methyl]-2,3-dihydro-1H-inden-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-nitrothiophen-2-yl)methyl]-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may modulate enzyme activity or interact with cellular receptors to exert its effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-nitrothiophen-2-yl)methyl]-2,3-dihydro-1H-inden-5-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a nitrothiophene moiety with an indene structure makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[(5-nitrothiophen-2-yl)methyl]-2,3-dihydro-1H-inden-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c17-16(18)14-7-6-13(19-14)9-15-12-5-4-10-2-1-3-11(10)8-12/h4-8,15H,1-3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFXJCLDWWRGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NCC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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